methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a chloro substituent at the 4-position and a carboxylate ester group at the 2-position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-chloroindanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the desired product . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 4-chloro-2,3-dihydro-1H-indene-2-methanol.
Substitution: Formation of 4-amino-2,3-dihydro-1H-indene-2-carboxylate or 4-thio-2,3-dihydro-1H-indene-2-carboxylate.
Scientific Research Applications
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and carboxylate ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific chloro substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBLYONMGATOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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